3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
The compound combines a quinazolinone core with a thiadiazole moiety, suggesting potential biological activity. Let’s explore further.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Limited information is available on large-scale production. Researchers often synthesize it in the lab for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The quinazolinone ring system can undergo oxidation reactions.
Substitution: The thiadiazole group is susceptible to nucleophilic substitution.
Reduction: Reduction of the quinazolinone carbonyl groups may yield related compounds.
Oxidation: Use mild oxidants like hydrogen peroxide (HO).
Substitution: Employ nucleophiles (e.g., amines) in polar solvents.
Reduction: Use reducing agents (e.g., sodium borohydride, LiAlH).
- Reduction of the quinazolinone carbonyl could yield a dihydroisoindoloquinazolinone derivative.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer or antiviral agent.
Biological Studies: Explore its interactions with cellular targets.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural complexity.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its fused quinazolinone-thiadiazole scaffold sets it apart.
Similar Compounds: Explore related quinazolinones and thiadiazoles.
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H17N5O3S/c1-12-23-24-21(30-12)22-17(27)10-11-25-18-13-6-2-3-7-14(13)20(29)26(18)16-9-5-4-8-15(16)19(25)28/h2-9,18H,10-11H2,1H3,(H,22,24,27) |
InChI Key |
GKGIUZXSKWNLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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